2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol
Description
2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol is an organic compound that features a phenol group substituted with a chloro group and a pyrrolidinylcarbonyl group
Properties
IUPAC Name |
[3-(3-chloro-4-hydroxyphenyl)phenyl]-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClNO2/c18-15-11-13(6-7-16(15)20)12-4-3-5-14(10-12)17(21)19-8-1-2-9-19/h3-7,10-11,20H,1-2,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJQCILOGJOEBSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=C(C=C3)O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60686182 | |
| Record name | (3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261973-22-1 | |
| Record name | (3'-Chloro-4'-hydroxy[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60686182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents under mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction conditions such as temperature and solvent, are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phenol group to a quinone.
Reduction: The chloro group can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide can replace the chloro group.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of substituted phenols.
Scientific Research Applications
2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the pyrrolidinylcarbonyl group can enhance its binding affinity and specificity. The chloro group may also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
- 2-Chloro-4-pyridinecarbonitrile
- 4-Chloro-2-pyridinecarbonitrile
- 2-Chlorophenol
Comparison: 2-Chloro-4-(3-pyrrolidinylcarbonylphenyl)phenol is unique due to the presence of the pyrrolidinylcarbonyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced biological activity and specificity, making it a valuable compound for research and development.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
